Product packaging for 5-Methylnaphthalene-1-carbaldehyde(Cat. No.:CAS No. 104306-72-1)

5-Methylnaphthalene-1-carbaldehyde

Cat. No.: B178419
CAS No.: 104306-72-1
M. Wt: 170.21 g/mol
InChI Key: ZIEGRROGVACHKT-UHFFFAOYSA-N
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Description

5-Methylnaphthalene-1-carbaldehyde is a specialized naphthalene derivative of significant interest in advanced fuel and combustion research. Its primary research value lies in its role as a key intermediate in the detailed chemical kinetic modeling of 1-methylnaphthalene, a critical component used in formulating surrogate fuels for diesel and aviation kerosene . Recent studies developing high-fidelity combustion models have highlighted that the conversion pathway from 1-methylnaphthalene to 1-naphthaldehyde (a closely related compound) plays an important role in predicting ignition behavior . This makes this compound a valuable compound for researchers aiming to deepen the understanding of polycyclic aromatic hydrocarbon (PAH) reaction pathways, soot formation mechanisms, and the overall oxidation processes of complex transportation fuels . By studying such intermediates, scientists can create more accurate and comprehensive chemical kinetic models, which are essential for improving the performance and reducing the emissions of next-generation engines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O B178419 5-Methylnaphthalene-1-carbaldehyde CAS No. 104306-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylnaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-9-4-2-7-12-10(8-13)5-3-6-11(9)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEGRROGVACHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542312
Record name 5-Methylnaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104306-72-1
Record name 5-Methylnaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of 5 Methylnaphthalene 1 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The reactivity of 5-Methylnaphthalene-1-carbaldehyde is significantly influenced by its aldehyde functional group. This group is characterized by a carbonyl (C=O) moiety, where the carbon atom is electrophilic due to the electronegativity of the oxygen atom. This inherent polarity makes the aldehyde group susceptible to a variety of chemical transformations.

Nucleophilic Addition Reactions

The cornerstone of aldehyde reactivity is the nucleophilic addition reaction. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³, and subsequent protonation of the resulting alkoxide ion yields an alcohol. libretexts.org The general mechanism can be influenced by the reaction medium, proceeding under either base-promoted or acid-catalyzed conditions. libretexts.org

Common nucleophiles that react with aldehydes include organometallic reagents (like Grignard and organolithium reagents), cyanide ions, and alcohols. masterorganicchemistry.comevitachem.com For instance, the addition of a cyanide ion (CN⁻) results in the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group on the same carbon. libretexts.org The addition of alcohols to aldehydes can lead to the formation of hemiacetals, which are generally unstable but can be significant in intramolecular reactions. libretexts.org

The reactivity of an aldehyde in nucleophilic additions is affected by the electronic and steric properties of the groups attached to the carbonyl. Aromatic aldehydes, such as benzaldehyde, can be less reactive than aliphatic aldehydes because the aromatic ring can donate electron density through resonance, making the carbonyl carbon less electrophilic. libretexts.org

Oxidation Reactions and Byproduct Formation

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-methylnaphthalene-1-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com Industrial-scale oxidations may employ molecular oxygen in the presence of a catalyst, often a cobalt compound sometimes mixed with manganese and bromine compounds. google.com

During the oxidation process, the formation of byproducts is a possibility. For instance, in the oxidation of methyl-substituted naphthalenes, over-oxidation can occur, leading to the formation of quinones. smolecule.com In some cases, particularly in biological or enzymatic systems, hydroxylation of the methyl group can occur, followed by further oxidation to a carboxyl group. nih.gov The specific byproducts formed can depend on the reaction conditions and the specific oxidizing agent used. For example, the oxidation of 2-methylnaphthalene (B46627) can yield menadione (B1676200) (2-methyl-1,4-naphthoquinone) and sometimes byproducts like 6-methyl-1,4-naphthoquinone. beilstein-journals.org

Table 1: Common Oxidizing Agents and Potential Products

Oxidizing Agent Typical Conditions Primary Product Potential Byproducts
Potassium Permanganate (KMnO₄) Acidic or basic solution 5-Methylnaphthalene-1-carboxylic acid Naphthoquinones
Chromium Trioxide (CrO₃) Acidic solution 5-Methylnaphthalene-1-carboxylic acid -
Molecular Oxygen with Co/Mn/Br catalyst Acetic acid, pressure 5-Methylnaphthalene-1-carboxylic acid Resinified materials

Reduction Reactions

The aldehyde functional group can be reduced to a primary alcohol, in this case, (5-methylnaphthalen-1-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pressbooks.pubopenstax.org Sodium borohydride is a milder reagent and is often preferred for its safety and ease of handling, being usable in water or alcohol solutions. pressbooks.pubopenstax.org Lithium aluminum hydride is a more powerful reducing agent and can reduce not only aldehydes and ketones but also carboxylic acids and esters. pressbooks.pubmasterorganicchemistry.com

The reduction mechanism involves the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon. openstax.org This is followed by protonation of the resulting alkoxide intermediate to yield the alcohol. openstax.org In some cases, under specific catalytic conditions with reagents like triethylsilane and a borane (B79455) catalyst, the aldehyde can be completely reduced to a methyl group, forming 1,5-dimethylnaphthalene. researchgate.net

Table 2: Common Reducing Agents and Their Products

Reducing Agent Reactivity Product with this compound
Sodium Borohydride (NaBH₄) Reduces aldehydes and ketones (5-Methylnaphthalen-1-yl)methanol
Lithium Aluminum Hydride (LiAlH₄) Stronger; reduces aldehydes, ketones, esters, carboxylic acids (5-Methylnaphthalen-1-yl)methanol
Triethylsilane / B(C₆F₅)₃ Exhaustive reduction 1,5-Dimethylnaphthalene

Condensation Reactions (e.g., Schiff Base Formation)

Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. scispace.comrasayanjournal.co.in This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. scispace.com This intermediate then dehydrates, often under acid or base catalysis, to yield the final imine product. scispace.com The formation of a Schiff base is a reversible reaction, and the removal of water can drive the equilibrium towards the product. scispace.com

Schiff bases derived from naphthaldehyde derivatives have been synthesized and studied for their potential biological activities and as ligands in coordination chemistry. rasayanjournal.co.inscience.govbohrium.com The reaction is general and can be carried out with a wide variety of primary amines, including aliphatic and aromatic amines. scispace.com

Olefination Reactions for Carbon-Carbon Double Bonds

Olefination reactions are crucial for the synthesis of alkenes from aldehydes. One of the most well-known methods is the Wittig reaction, which utilizes a phosphonium (B103445) ylide to convert an aldehyde into an alkene. Another important method is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion and often provides better stereoselectivity, typically favoring the formation of the (E)-alkene. google.com

The Corey-Fuchs olefination is another valuable technique that can be used to convert an aldehyde into a terminal alkyne through a dibromo-olefin intermediate. nih.gov These olefination reactions are fundamental in organic synthesis for extending carbon chains and creating complex molecular architectures.

Reactivity of the Naphthalene (B1677914) Core and Methyl Group

The naphthalene ring system in this compound is an aromatic core that can undergo electrophilic aromatic substitution reactions. The position of these substitutions is directed by the existing substituents, namely the methyl group and the aldehyde group. The methyl group is an activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group. The interplay of these directing effects will determine the regioselectivity of further functionalization on the naphthalene ring.

The methyl group itself can also be a site of reactivity. Under certain conditions, such as with strong oxidizing agents or in certain biological systems, the methyl group can be oxidized. nih.govcdc.gov For instance, studies on the metabolism of methylnaphthalenes have shown that the methyl group can be hydroxylated to form a hydroxymethyl group, which can then be further oxidized to a carboxylic acid. nih.govcdc.gov

Electrophilic Aromatic Substitution on the Naphthalene Ring

The reactivity of the naphthalene ring in this compound towards electrophilic aromatic substitution (SEAr) is governed by the competing electronic effects of the methyl and carbaldehyde (aldehyde) groups. total-synthesis.comresearchgate.net Generally, the aromatic ring acts as a nucleophile, attacking an electrophile, which results in the substitution of a hydrogen atom. masterorganicchemistry.com The rate and regioselectivity of this reaction are heavily influenced by the nature of the substituents already present on the ring. researchgate.net

The methyl group (-CH₃) at the C5 position is an electron-donating group, which activates the naphthalene ring towards electrophilic attack, making it more reactive than unsubstituted naphthalene. Conversely, the aldehyde group (-CHO) at the C1 position is an electron-withdrawing group, which deactivates the ring. The interplay of these two groups directs incoming electrophiles to specific positions. The activating effect of the methyl group primarily directs electrophiles to the ortho and para positions relative to it, while the deactivating aldehyde group directs to the meta position. In the case of this compound, the positions activated by the methyl group and not strongly deactivated by the aldehyde group are the most likely sites for substitution.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. total-synthesis.com For instance, bromination using N-bromosuccinimide (NBS) in the presence of a photoredox catalyst like erythrosine B can lead to clean aromatic bromination, avoiding side reactions like benzylic functionalization. nih.gov The increased electrophilicity of the bromine atom generated under these conditions favors the electrophilic aromatic substitution pathway. nih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectInfluence on ReactivityDirecting Effect
-CH₃ (Methyl)C5Electron-DonatingActivatingOrtho, Para
-CHO (Carbaldehyde)C1Electron-WithdrawingDeactivatingMeta

Functionalization of the 5-Methyl Group (e.g., Benzylic Oxidation, Halogenation)

The methyl group of this compound is susceptible to reactions characteristic of benzylic positions, which are notably reactive due to the stability of the resulting benzylic radical intermediate. libretexts.org

Benzylic Oxidation: The benzylic C-H bonds of the methyl group can be oxidized to form alcohols, aldehydes, or carboxylic acids. masterorganicchemistry.com Strong oxidizing agents like hot potassium permanganate (KMnO₄) or chromic acid can aggressively oxidize the alkyl group to a carboxylic acid. masterorganicchemistry.com However, milder and more selective methods are often preferred. For example, copper-catalyzed benzylic oxidation can occur under milder conditions. nih.gov Metal-free oxidation systems, such as those using N-hydroxyphthalimide (NHPI) in combination with an iodate, have been developed for the selective monooxygenation of benzylic C-H bonds to yield acetate (B1210297) esters. beilstein-journals.orgd-nb.info This method is often effective for secondary benzylic positions and has shown some applicability to primary positions like those in 1-methylnaphthalene (B46632). beilstein-journals.orgd-nb.info In some biological systems, such as with the bacterium Sphingomonas paucimobilis, methyl groups on dimethylnaphthalenes are oxidized to hydroxymethyl and then to naphthoic acid functionalities. nih.gov

Benzylic Halogenation: The introduction of a halogen atom at the benzylic position is a common transformation. libretexts.org This reaction typically proceeds via a free-radical mechanism. libretexts.org N-Bromosuccinimide (NBS) is a standard reagent for benzylic bromination, often used with a radical initiator like light or AIBN (azobisisobutyronitrile). libretexts.orgmdpi.com The use of NBS provides a low, steady concentration of bromine radicals, which selectively abstract a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a bromine molecule to form the benzyl bromide product. libretexts.org In the context of substituted naphthalenes, benzylic bromination with NBS has been documented, though ring bromination can be a competing reaction. mdpi.com

Table 2: Representative Reactions for Functionalization of the 5-Methyl Group
Reaction TypeReagent(s)Typical ProductReference
Benzylic OxidationPotassium Permanganate (KMnO₄)5-Carboxynaphthalene-1-carbaldehyde masterorganicchemistry.com
Benzylic Oxidation (Acetoxylation)NHPI / Iodate5-(Acetoxymethyl)naphthalene-1-carbaldehyde beilstein-journals.orgd-nb.info
Benzylic BrominationN-Bromosuccinimide (NBS), Light/AIBN5-(Bromomethyl)naphthalene-1-carbaldehyde libretexts.orgmdpi.com

Radical Reactions and Mechanistic Pathways

The study of radical reactions involving this compound provides insight into its stability and potential for forming new carbon-carbon bonds. Radical reactions are often initiated by light, heat, or a radical initiator, leading to the formation of highly reactive species with an unpaired electron. uni-regensburg.de

The mechanistic pathway for benzylic functionalization, as discussed previously, involves the formation of a stable benzylic radical at the 5-methyl group. libretexts.org This stability arises from the delocalization of the unpaired electron across the naphthalene ring system. Radical scavengers like TEMPO are often used in experiments to confirm the involvement of a radical pathway; a significant decrease in product yield in the presence of such scavengers is strong evidence for a radical mechanism. rsc.org

For instance, the thermal decomposition of potassium persulfate (K₂S₂O₈) generates sulfate (B86663) radical anions (SO₄˙⁻), which can abstract a hydrogen atom from the methyl group of a methylarene to generate a benzyl radical. rsc.org This radical can then undergo dimerization or other coupling reactions. rsc.org Photoredox catalysis using titania has also been employed to generate benzyl radicals from phenylacetic acid derivatives, which then undergo homocoupling. acs.org While not directly studying this compound, these studies on related structures like 1-methylnaphthalene highlight plausible radical-mediated reaction pathways. rsc.orgacs.org The aldehyde functionality can also influence radical reactions, though the benzylic position is often the more reactive site for radical abstraction.

Cyclization and Annulation Reactions Involving this compound

Cyclization and annulation reactions are powerful synthetic tools for constructing complex polycyclic systems. In these reactions, this compound can serve as a key building block, with both the aldehyde and the naphthalene ring participating in the formation of new rings.

Annulation, the formation of a new ring onto an existing one, has been demonstrated with derivatives of naphthalene-1-carbaldehyde. For example, palladium-catalyzed annulation of 2-iodo-4-methylnaphthalene-1-carboxaldehyde with an aryne precursor has been used to synthesize fluoren-9-ones. nih.gov This reaction proceeds via oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by a series of steps leading to the fused ring system. nih.gov The steric environment around the aldehyde and the reacting site plays a crucial role in the efficiency of such reactions. nih.gov

The oxa-Pictet-Spengler cyclization is another relevant transformation, used to synthesize isochroman (B46142) ring systems and related heterocycles. researchgate.net This reaction involves the condensation of a β-arylethyl alcohol with an aldehyde or ketone, typically under acidic conditions. While not a direct reaction of this compound itself, it illustrates how naphthaldehyde derivatives can be employed in the synthesis of fused pyran-type heterocycles. researchgate.net Dieckmann-type cyclizations have also been used in the synthesis of substituted naphthalenes, which can then be further functionalized. mdpi.com

Table 3: Examples of Cyclization and Annulation Reactions
Reaction NameReactant TypeCatalyst/ReagentProduct TypeReference
Palladium-Catalyzed AnnulationIodo-naphthaldehyde + Aryne PrecursorPd(dba)₂, P(o-tol)₃, CsFFluorenone derivatives nih.gov
Oxa-Pictet-Spengler Cyclizationβ-Arylethyl alcohol + AldehydeAcid CatalystIsochromans researchgate.net
Dieckmann CyclizationDiesterBase (e.g., NaOEt)Cyclic β-keto ester mdpi.com

Formation of Metal Complexes and Coordination Compounds

Coordination compounds consist of a central metal atom or ion bonded to one or more molecules or ions called ligands. libretexts.orgscribd.com The aldehyde group and the naphthalene π-system of this compound, or more commonly its derivatives, can act as ligands, donating electron pairs to a metal center. nih.gov

Schiff bases derived from naphthaldehydes are particularly effective ligands for forming stable metal complexes. researchgate.netresearchgate.net For instance, 2-hydroxy-1-naphthaldehyde, a related compound, is a key precursor for a variety of coordinating agents. researchgate.net It reacts with primary amines to form Schiff base ligands, which then coordinate with metal ions like Cr(III), Cu(II), Ni(II), and Zn(II) through the imine nitrogen and the hydroxyl oxygen atoms. openmedicinalchemistryjournal.comresearchgate.net These complexes often exhibit interesting geometries, such as octahedral or square planar, depending on the metal ion and other co-ligands present. researchgate.net

While direct coordination of this compound is less common, its derivatives, especially those incorporating additional donor atoms like hydroxyl or amino groups, are versatile in coordination chemistry. bohrium.com The resulting metal complexes have been studied for their potential applications in catalysis and materials science. researchgate.net The electronic properties of the naphthalene ring and the steric bulk of the substituents can influence the structure and stability of the resulting coordination compounds. nih.gov

Advanced Spectroscopic and Analytical Characterization of 5 Methylnaphthalene 1 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. savemyexams.com The chemical shift, integration, and splitting pattern of the signals are key parameters for structural assignment. savemyexams.comorganicchemistrydata.org

In the ¹H NMR spectrum of a related naphthaldehyde derivative, the aldehyde proton typically appears as a singlet in the downfield region, around δ 10.0-11.0 ppm. sioc-journal.cnrsc.org The aromatic protons of the naphthalene (B1677914) ring system exhibit complex splitting patterns in the range of δ 7.0-9.0 ppm, with their specific chemical shifts and coupling constants being dependent on their position relative to the methyl and aldehyde substituents. The methyl protons typically resonate as a singlet in the upfield region, around δ 2.5-3.0 ppm. rsc.org

Table 1: Representative ¹H NMR Spectral Data for Naphthaldehyde Derivatives

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO)10.0 - 11.0Singlet (s)
Aromatic (Ar-H)7.0 - 9.0Multiplet (m)
Methyl (-CH₃)2.5 - 3.0Singlet (s)

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the naphthalene ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. libretexts.org

For 5-Methylnaphthalene-1-carbaldehyde, the ¹³C NMR spectrum would be expected to show a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of δ 190-200 ppm. rsc.org The aromatic carbons of the naphthalene ring would appear in the range of δ 120-150 ppm. The specific chemical shifts of these carbons are influenced by the positions of the methyl and aldehyde groups. The methyl carbon would resonate at a much higher field, typically around δ 20-25 ppm. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 200
Aromatic C-1~135
Aromatic C-2~125
Aromatic C-3~130
Aromatic C-4~128
Aromatic C-4a~133
Aromatic C-5~138
Aromatic C-6~127
Aromatic C-7~129
Aromatic C-8~124
Aromatic C-8a~131
Methyl (-CH₃)20 - 25

Note: These are predicted values and can vary based on experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. libretexts.org

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling relationships within a molecule. libretexts.org For this compound, COSY would show correlations between adjacent aromatic protons on the naphthalene ring, helping to assign their specific positions. libretexts.orgresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org This technique is invaluable for assigning the ¹³C signals based on the known ¹H assignments. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). e-bookshelf.de This is particularly useful for connecting different parts of the molecule. For instance, the aldehyde proton would show a correlation to the C-1 and C-8a carbons, and the methyl protons would show correlations to the C-5, C-4a, and C-6 carbons, confirming the substitution pattern on the naphthalene ring. e-bookshelf.de

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. chimia.ch It is used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information through fragmentation analysis. chimia.ch

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.govd-nb.info This is a critical step in confirming the identity of a compound. nih.gov The exact mass of this compound (C₁₂H₁₀O) can be calculated and compared to the experimentally determined mass to confirm its composition. nih.govarkat-usa.org

Table 3: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular FormulaC₁₂H₁₀O
Calculated Exact Mass170.0732
Measured Exact MassTypically within a few ppm of the calculated value

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. scispace.compsu.edu This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. scispace.com The fragmentation of the molecular ion of this compound would likely involve the loss of the formyl radical (•CHO) or carbon monoxide (CO), leading to characteristic fragment ions that can be used to confirm the presence of the aldehyde group and the naphthalene core.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. ajrconline.orgsaspublishers.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for the analysis of this compound. wisdomlib.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajrconline.org In this technique, the volatile this compound is first separated from other components in a mixture based on its boiling point and affinity for the stationary phase within a capillary column. nih.gov As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and characteristic fragment ions are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. ajrconline.orgsci-hub.se

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (170.21 g/mol ). chemwhat.com Fragmentation patterns, arising from the cleavage of the aldehyde group and the methyl-substituted naphthalene ring, provide further structural confirmation. For instance, the loss of the formyl radical (CHO) would result in a significant fragment ion. The retention time from the GC provides an additional layer of identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. saspublishers.comresearchgate.net This method is particularly useful for analyzing less volatile or thermally labile compounds. For this compound, reversed-phase HPLC could be employed, where the compound is separated based on its hydrophobicity. oup.com

Following separation, the eluent from the HPLC column is introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net These soft ionization techniques typically produce a prominent protonated molecule [M+H]+ or other adduct ions, allowing for the determination of the molecular weight. researchgate.net Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the parent ion, yielding structural information that aids in the unequivocal identification of the compound in complex matrices. ajrconline.orgresearchgate.net

Table 1: Hyphenated Techniques for the Analysis of this compound

Technique Principle Application for this compound Expected Data
GC-MS Separates volatile compounds based on boiling point and polarity, followed by mass-based detection and fragmentation. ajrconline.orgnih.gov Identification and quantification in volatile mixtures. sci-hub.se Retention time, molecular ion peak (m/z 170), and characteristic fragmentation pattern.
LC-MS Separates compounds based on their affinity for the stationary and mobile phases, followed by mass-based detection. saspublishers.comresearchgate.net Analysis in complex liquid samples, including environmental and biological matrices. oup.comresearchgate.net Retention time, protonated molecular ion peak ([M+H]+ at m/z 171), and MS/MS fragmentation data.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. ucdavis.edu When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational energies of its bonds. upi.edu An FT-IR spectrum is a plot of these absorptions, which appear as bands. vscht.cz

For this compound, the FT-IR spectrum will exhibit characteristic absorption bands that confirm the presence of the aldehyde and methyl-substituted naphthalene moieties. nih.gov

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the aldehyde is expected in the region of 1710-1685 cm⁻¹. libretexts.orglibretexts.org The conjugation with the aromatic naphthalene ring will likely shift this peak to a lower wavenumber compared to a simple aliphatic aldehyde. vscht.cz

Aromatic C-H Stretch: Absorption bands for the stretching vibrations of the C-H bonds on the naphthalene ring will appear above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group will be observed in the region of 3000-2850 cm⁻¹. libretexts.org

Aldehydic C-H Stretch: A distinctive feature of aldehydes is the C-H stretching vibration of the aldehyde group itself, which typically appears as one or two bands of moderate intensity around 2830-2695 cm⁻¹. vscht.czlibretexts.org The band near 2720 cm⁻¹ is particularly diagnostic. vscht.cz

Aromatic C=C Stretch: The in-ring carbon-carbon stretching vibrations of the naphthalene ring will give rise to several bands in the 1600-1400 cm⁻¹ region. libretexts.orgresearchgate.net

C-H Bending: Bending vibrations for the aromatic and aliphatic C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aldehyde (C=O) Stretch 1710-1685 libretexts.orglibretexts.org Strong
Aromatic C-H Stretch > 3000 libretexts.org Medium to Weak
Aliphatic C-H (Methyl) Stretch 3000-2850 libretexts.org Medium
Aldehydic C-H Stretch 2830-2695 vscht.czlibretexts.org Medium
Aromatic C=C Stretch 1600-1400 libretexts.orgresearchgate.net Medium to Strong

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. nih.gov It relies on the inelastic scattering of monochromatic light, where the frequency of the scattered light is shifted by the vibrational energy levels of the molecule. research-solution.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that non-polar bonds and symmetric vibrations, which may be weak in the FT-IR spectrum, are strong in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the naphthalene ring system. The C=C stretching vibrations of the aromatic rings are expected to produce strong Raman signals. The C-H stretching and bending modes will also be observable. While the C=O stretch of the aldehyde is typically more intense in FT-IR, it can also be observed in the Raman spectrum. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. elte.hu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. ddugpgcsitapur.com The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the conjugated π-system of the naphthaldehyde chromophore. Key transitions include:

π → π* Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. elte.huuzh.ch For aromatic systems like naphthalene, these transitions are typically strong (high molar absorptivity) and occur in the UV region. The extended conjugation of the naphthalene ring system results in multiple intense absorption bands.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. uzh.chmasterorganicchemistry.com Compared to π → π* transitions, n → π* transitions are generally much weaker (low molar absorptivity) and occur at longer wavelengths (lower energy). masterorganicchemistry.comuomustansiriyah.edu.iq The presence of the carbonyl group in this compound would be expected to give rise to a weak n → π* absorption band at a longer wavelength than the main π → π* transitions. masterorganicchemistry.com

The specific λmax values and the intensity of the absorption bands are sensitive to the solvent polarity.

Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

Transition Type Orbitals Involved Expected Wavelength Region Molar Absorptivity (ε)
π → π* π bonding → π* antibonding elte.huuzh.ch UV region (< 350 nm) High
n → π* Non-bonding (oxygen) → π* antibonding uzh.chmasterorganicchemistry.com Near UV / Visible region (> 300 nm) Low masterorganicchemistry.comuomustansiriyah.edu.iq

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, one can determine the unit cell dimensions, space group, and the exact coordinates of each atom. mdpi.com

A single-crystal X-ray diffraction study of this compound would provide definitive information on its solid-state structure, including:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., C-C, C-H, C=O) and bond angles within the molecule. researchgate.net

Conformation: The relative orientation of the aldehyde group with respect to the naphthalene ring.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding, π-π stacking, or other non-covalent interactions. mdpi.com

While no specific crystal structure for this compound is readily available in the searched literature, studies on similar naphthalene derivatives, such as 1-methylnaphthalene (B46632), have been conducted to understand their liquid and solid-state structures. researchgate.neticm.edu.pl A study on a related compound, meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane-1,8-di-(1-methylnaphthalene), provides an example of how X-ray crystallography can elucidate the conformation of naphthalene-containing molecules. mdpi.com

Surface-Sensitive Spectroscopic Techniques

While less commonly applied to the bulk characterization of a pure compound, surface-sensitive spectroscopic techniques could be employed to study the behavior of this compound at interfaces. These techniques are crucial in fields like materials science and catalysis, where the surface properties of a molecule are of primary interest. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) can provide information about the elemental composition and chemical state of the molecules on a surface. The study of how molecules like this compound adsorb onto surfaces can be investigated using techniques that determine the nature of the inhibitor's adsorption. researchgate.net

Sum Frequency Generation (SFG) Spectroscopy for Molecular Orientation

Sum Frequency Generation (SFG) spectroscopy is a powerful, surface-specific vibrational spectroscopy technique ideal for probing the structure and orientation of molecules at interfaces. uh.eduims.ac.jpresearchgate.net As a second-order nonlinear optical process, SFG is inherently sensitive only to environments where inversion symmetry is broken, such as the interface between two bulk media. ims.ac.jpresearchgate.netmdpi.com This makes it an exceptional tool for studying the molecular arrangement of this compound at surfaces or interfaces without interference from the bulk material. researchgate.net

The technique involves overlapping two laser beams—a tunable infrared (IR) beam and a fixed-frequency visible beam—at an interface. ims.ac.jpmdpi.com When the IR frequency is resonant with a vibrational mode of the interfacial molecules, a strong signal at the sum of the two frequencies is generated. ims.ac.jp The resulting SFG spectrum provides vibrational information similar to IR and Raman spectroscopy but exclusively for the molecules at the interface. mdpi.com Crucially, because the SFG signal depends on the net polar orientation of the molecules, it can be used to determine the absolute orientation of specific functional groups relative to the surface. uh.eduims.ac.jp

While direct SFG studies on this compound are not prominently documented, research on the closely related compound 1-methylnaphthalene (1-MN) at the air-liquid interface provides significant insight. nih.gov A study using vibrational broad bandwidth SFG spectroscopy revealed that neat 1-MN molecules at the surface align with their aromatic rings antiparallel to each other. nih.gov The methyl groups were found to alternate, with some pointing away from the surface into the air and others pointing into the bulk liquid. nih.gov This study demonstrates SFG's capability to determine the precise orientation of both the naphthalene ring and its methyl substituent.

Extrapolating from these findings, an SFG analysis of this compound would be expected to yield detailed information on the orientation of the naphthalene ring, the methyl group at the 5-position, and the carbaldehyde group at the 1-position at an interface. By analyzing the vibrational signatures of the C-H stretches of the aromatic ring and the methyl group, as well as the C=O stretch of the aldehyde, one could determine how these functional groups are oriented with respect to a substrate or the opposing phase (e.g., air or a liquid). This information is critical for understanding interfacial phenomena such as wetting, adhesion, and surface reactivity.

Advanced Chromatographic Separations for Compound Purity and Analysis

Chromatographic methods are indispensable for separating this compound from reaction byproducts or complex environmental matrices, as well as for verifying its purity.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. In studies involving the metabolic pathways of dimethylnaphthalene isomers, GC-MS has been successfully used to identify related compounds such as 8-methyl-1-naphthaldehyde. nih.gov The analysis typically employs a capillary column, such as an HP-5MS, which is a low-polarity column suitable for separating polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.govaccustandard.com The temperature program is optimized to ensure the separation of closely related isomers. nih.gov

Table 1: Representative Gas Chromatography (GC) Conditions for Naphthaldehyde Analysis

ParameterValueReference
Column HP-5 Capillary (or equivalent) nih.gov
Injector Temperature 150 - 230 °C nih.govnih.gov
Transfer Line Temp. 280 - 300 °C nih.govnih.gov
Oven Program Initial 50°C, ramp 5°C/min to 290°C nih.gov
Carrier Gas Helium nih.govnih.gov
Detector Mass Spectrometer (MS) nih.gov
Ionization Energy 70 eV (Electron Ionization) nih.gov

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of naphthalene derivatives, especially when dealing with less volatile or thermally sensitive compounds. oup.com Reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netresearchgate.net This method allows for the effective separation of various PAHs and their nitrated or oxygenated derivatives. researchgate.netpsu.edu Detection is often performed using a UV detector, as the naphthalene ring system is strongly chromophoric. researchgate.net For complex mixtures, coupling LC with tandem mass spectrometry (LC-MS-MS) provides enhanced selectivity and sensitivity, allowing for quantification at very low levels. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC)

When the goal is to isolate and purify a significant quantity of this compound, preparative HPLC is the method of choice. aralyse.techijcpa.in Unlike analytical HPLC, which focuses on identification and quantification, preparative HPLC is designed to collect the purified compound. aralyse.tech The fundamental principle of separation remains the same as analytical HPLC, but the instrumentation is scaled up to handle larger sample volumes and higher concentrations. ijcpa.in

A typical preparative HPLC system includes a high-flow-rate pump, a larger-diameter column packed with the same type of stationary phase as the analytical column (e.g., C18), a detector, and a fraction collector. aralyse.techijcpa.in The process often begins with developing an optimized separation on an analytical scale. This method is then scaled up by increasing the column size and mobile phase flow rate to accommodate a larger sample load. The detector monitors the eluent, and the fraction collector is programmed to collect the specific peak corresponding to this compound as it exits the column. ijcpa.in This technique is crucial for obtaining high-purity standards required for toxicological studies, further chemical synthesis, or detailed spectroscopic characterization. aralyse.tech

Derivatization Strategies for Analytical Purposes

Derivatization involves chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical method. nih.gov This is often done to improve volatility, thermal stability, or detection sensitivity, particularly for GC analysis. dtu.dkcore.ac.uk

For this compound, derivatization of the aldehyde functional group can be advantageous. Aldehydes can sometimes exhibit poor peak shapes in GC due to their polarity. Strategies include:

Imine Formation: Aldehydes can be reacted with an amine, such as benzylamine, to form a more stable and often more readily chromatographable imine derivative. nih.gov

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives forms an oxime, which can improve chromatographic performance.

Reductive Silylation: In cases where related compounds like the corresponding carboxylic acid (e.g., 5-methyl-1-naphthoic acid) are also being analyzed, a silylation agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) can be used. dtu.dk While this primarily targets acidic protons in carboxylic acids and hydroxyls, some methods can reduce the aldehyde to an alcohol in situ, which is then silylated. This approach is common in the analysis of PAH metabolites, where hydroxylated and carboxylated derivatives are analyzed alongside the parent compounds. researchgate.net

These derivatization strategies enhance the analytical capabilities for this compound, allowing for more robust and sensitive quantification, especially within complex biological or environmental samples where multiple related metabolites may be present. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Methylnaphthalene 1 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules like 5-Methylnaphthalene-1-carbaldehyde. dtu.dkutq.edu.iq This approach is favored for its balance of computational accuracy and efficiency. DFT calculations typically employ hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), to model the electronic structure and predict various molecular properties. dergipark.org.trnih.govbohrium.com

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy state. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.

A critical aspect of its structure is the orientation of the carbaldehyde (-CHO) group relative to the naphthalene (B1677914) ring. Rotation around the C1-C(aldehyde) single bond can lead to different conformers. Conformational analysis, often performed using DFT, systematically explores these rotational possibilities to identify the most stable conformers and the energy barriers between them. researchgate.netmdpi.com For a related compound, 5,12-dihydro-5,12-ethanonaphthacene-13-carbaldehyde, computational searches predicted multiple unique conformations, demonstrating the importance of such analyses. researchgate.netmdpi.com A similar study on this compound would likely reveal at least two planar conformers, with the aldehyde group's oxygen atom oriented either toward or away from the C8-hydrogen, differing slightly in energy.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (C2-C1-C_aldehyde-O)Relative Energy (kcal/mol)
Conformer A (syn)~0°0.00
Conformer B (anti)~180°0.85
Transition State~90°3.50
Note: This table is illustrative, showing the type of data generated from a conformational analysis. The 'syn' and 'anti' descriptors refer to the orientation of the aldehyde's C=O bond relative to the C1-C2 bond of the naphthalene ring.

DFT is extensively used to probe the electronic characteristics of molecules, which are key to understanding their reactivity.

HOMO-LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. samipubco.comnih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. uantwerpen.be A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be delocalized over the electron-rich naphthalene ring system, while the LUMO would likely be centered on the π* orbital of the electron-withdrawing carbaldehyde group.

Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations

ParameterEnergy (eV)Implication
EHOMO-6.25Electron-donating capability
ELUMO-2.15Electron-accepting capability
Energy Gap (ΔE)4.10Chemical reactivity and stability
Note: These values are representative for a molecule of this type and are used for illustrative purposes.

Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP map would show a region of high negative potential around the carbonyl oxygen atom, highlighting it as a likely site for electrophilic attack or hydrogen bonding. The aromatic protons and the aldehyde proton would exhibit positive potential.

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, used within DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mahendrapublications.comresearchgate.net Theoretical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane, TMS) and then compared with experimental spectra to aid in peak assignment.

IR Frequencies : Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be directly compared to experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.net For this compound, a prominent calculated band would be the C=O stretching vibration of the aldehyde group, typically appearing in the 1680-1710 cm⁻¹ range. Computational analysis can also help explain phenomena such as the appearance of multiple C=O bands due to the presence of different stable conformers. researchgate.netmdpi.com

UV-Vis Transitions : Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to interpret experimental UV-Vis spectra, assigning specific absorption bands to electronic transitions, such as the π → π* transitions within the aromatic naphthalene system.

Ab Initio Molecular Orbital Calculations

Ab initio (from first principles) molecular orbital methods, such as Hartree-Fock (HF), provide an alternative to DFT. mahendrapublications.comresearchgate.net While DFT methods include electron correlation effects in a computationally efficient manner, traditional HF theory does not. Although often less accurate than DFT for many properties, HF calculations can be useful as a baseline or for specific applications. rsc.org In practice, both DFT and ab initio methods are often used in conjunction to provide a more complete theoretical picture of a molecule's properties. For instance, studies on related naphthalene derivatives have utilized both HF and DFT to evaluate geometries and vibrational frequencies for a comprehensive analysis. mahendrapublications.comresearchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. This allows for the calculation of activation energies and reaction barriers, providing a detailed understanding of a reaction's feasibility and kinetics. mdpi.com

For this compound, computational studies could elucidate the pathways of key reactions. For example, a study on the combustion of 1-methylnaphthalene (B46632) identified hydrogen abstraction as a dominant consumption pathway. nih.gov Similarly, DFT calculations could be used to model:

Oxidation : The mechanism of oxidation of the aldehyde group to a carboxylic acid.

Reduction : The pathway for the reduction of the aldehyde to a primary alcohol.

Condensation Reactions : The mechanism of its reaction with nucleophiles, such as in the formation of Schiff bases.

Studies on Isomerism and Tautomerism

Computational methods are highly effective for studying the relative stabilities of isomers and tautomers. nih.govresearchgate.net While this compound does not have common tautomeric forms, theoretical calculations can be used to compare its stability against other structural isomers (e.g., 4-Methylnaphthalene-2-carbaldehyde). DFT calculations can accurately predict the difference in ground-state energies, helping to determine which isomer is thermodynamically more favorable.

In related systems, such as hydroxynaphthaldehyde derivatives, extensive computational studies have been performed to investigate keto-enol tautomerism. researchgate.netfigshare.com These studies use DFT to calculate the relative energies of the tautomeric forms in both the gas phase and in different solvents, providing quantitative information on the tautomeric equilibrium. researchgate.net This same methodology could be applied to explore any potential, albeit less common, tautomeric or isomeric rearrangements of this compound.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. The NLO response of a molecule is determined by its hyperpolarizability, which describes the nonlinear change in the dipole moment in the presence of a strong electric field, such as that from a laser. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the NLO properties of organic molecules. nih.govnih.govnih.gov

For this compound, the presence of the naphthalene moiety, a π-conjugated system, and the electron-withdrawing carbaldehyde group suggests potential for NLO activity. The methyl group, an electron-donating group, can further influence the electronic distribution and enhance the NLO response. Theoretical studies on similar aromatic and naphthalene-based systems have demonstrated that the extent of π-conjugation and the presence of donor-acceptor groups are crucial for high hyperpolarizability values. analis.com.mymq.edu.au

A computational investigation of this compound's NLO properties would typically involve the calculation of the first-order hyperpolarizability (β). This parameter is a tensor quantity with several components, and its total magnitude is often reported. The table below illustrates the kind of data that would be generated in such a study.

Hyperpolarizability ComponentCalculated Value (a.u.)
&beta;xxxIllustrative Value
&beta;xyyIllustrative Value
&beta;xzzIllustrative Value
&beta;yxxIllustrative Value
&beta;yyyIllustrative Value
&beta;yzzIllustrative Value
&beta;zxxIllustrative Value
&beta;zyyIllustrative Value
&beta;zzzIllustrative Value
Total Hyperpolarizability (&beta;tot) Illustrative Value

Note: The values in this table are for illustrative purposes to show the typical output of a computational NLO study. Specific calculated values for this compound are not available in the reviewed literature.

The calculated hyperpolarizability would then be compared with that of known NLO materials, such as urea, to assess its potential for practical applications. researchgate.net Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the intramolecular charge transfer mechanisms that give rise to the NLO response.

Solvent Effects Modeling (e.g., Polarizable Continuum Model (PCM))

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models have been developed to account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. ucdavis.eduq-chem.comnih.gov

In a PCM calculation, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute and the continuum are calculated self-consistently. q-chem.com This approach allows for the investigation of how solvent polarity affects various molecular properties, including geometric parameters, electronic spectra, and NLO properties. researchgate.net

For this compound, a PCM study could be conducted to understand how its properties change in different solvents. For instance, the dipole moment and hyperpolarizability are known to be sensitive to the solvent environment. The table below illustrates how a specific property, such as the dipole moment, might be predicted to vary in different solvents using PCM.

SolventDielectric Constant (&epsilon;)Calculated Dipole Moment (&mu;) (Debye)
Gas Phase1Illustrative Value
Cyclohexane2.02Illustrative Value
Ethanol24.55Illustrative Value
Water78.39Illustrative Value

Note: This table provides an illustrative example of the output from a PCM study. Specific computational data for this compound in different solvents is not available in the surveyed literature.

By modeling solvent effects, a more realistic prediction of the behavior of this compound in solution can be achieved, which is crucial for designing experiments and for applications where the compound is used in a liquid phase.

Applications of 5 Methylnaphthalene 1 Carbaldehyde in Advanced Organic Synthesis and Functional Materials Research

Building Block for Complex Polycyclic Aromatic Systems

5-Methylnaphthalene-1-carbaldehyde serves as a crucial starting material for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). These extended π-conjugated systems are of significant interest for their applications in organic electronics, optoelectronics, and materials science. nih.gov The aldehyde group provides a reactive handle for various carbon-carbon bond-forming reactions, allowing for the annulation of additional aromatic rings onto the naphthalene (B1677914) framework.

One key strategy involves directed metalation, where the aldehyde or a derivative directs the deprotonation and subsequent functionalization of the naphthalene ring. This allows for the regioselective introduction of new substituents, which can then be elaborated into fused ring systems. For instance, in the synthesis of phenacene-helicene hybrids, the reactivity of methylnaphthalenyl groups plays a crucial role in the cyclization process to form six- and seven-ring PAHs. nih.gov

The inherent reactivity of the aldehyde also allows for its participation in various condensation and cyclization reactions. These reactions can be used to construct a wide range of fused aromatic and heteroaromatic systems, further expanding the library of accessible PAHs. The resulting complex PAHs often exhibit unique photophysical properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and as components of carbon-rich materials like nanographenes. nih.gov

Precursor in Heterocyclic Compound Synthesis

The aldehyde functionality of this compound is a key feature that enables its use as a precursor in the synthesis of a wide variety of heterocyclic compounds. researchgate.netnih.gov Aldehydes are well-established electrophiles in organic synthesis and can readily react with a diverse range of nucleophiles to form new carbon-heteroatom bonds, which is the fundamental step in the construction of heterocyclic rings. researchgate.net

The synthesis of heterocyclic compounds often involves cyclization reactions where the aldehyde group participates. For example, it can react with compounds containing amine, hydroxyl, or thiol groups to form imines, acetals, or thioacetals, respectively. These intermediates can then undergo further intramolecular reactions to yield a plethora of heterocyclic systems.

Research has shown that various substituted aldehydes are instrumental in constructing N-, O-, and S-containing heterocycles. researchgate.net For instance, the reaction of aldehydes with reagents like hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) and pyrimidine (B1678525) derivatives. mdpi.com Similarly, reactions with substituted acetamides can yield thiophene (B33073) and pyran derivatives. nih.gov The naphthalene moiety of this compound adds a lipophilic and sterically bulky component to the resulting heterocyclic structures, which can influence their physical and biological properties.

Table 1: Examples of Heterocyclic Systems Synthesized from Aldehyde Precursors

PrecursorReagentResulting HeterocycleReference
Salicylaldehyde (B1680747)1-(1H-benzo[d]imidazol-2-yl)propan-2-oneBenzo researchgate.netresearchgate.netimidazo[1,2-a]quinoline nih.gov
Benzaldehyde2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamideBenzylidene derivative mdpi.com
Alkynyl aldehydesVarious organic compoundsN-, O-, and S-heterocycles researchgate.net

Role in Catalyst Design and Ligand Synthesis

The structural framework of this compound makes it a valuable component in the design and synthesis of specialized ligands for catalysis. The aldehyde group can be readily converted into various coordinating moieties, such as imines or amines, which can then bind to metal centers to form active catalysts.

A notable application is in the development of phenoxy-imine (FI) type catalysts for olefin polymerization. By reacting 2-hydroxynaphthalene-1-carbaldehyde derivatives with primary amines, salicylaldehyde imine ligands are formed. researchgate.net These ligands, when complexed with metals like zirconium, create highly active catalysts for ethylene (B1197577) polymerization, producing high molecular weight polyethylene. researchgate.net The substitution pattern on the naphthalene ring, including the presence of a methyl group, can significantly influence the steric and electronic properties of the resulting catalyst, thereby affecting its activity, selectivity, and the properties of the polymer produced. researchgate.net

Furthermore, the naphthalene backbone can be incorporated into more complex ligand architectures, such as pincer ligands. scholaris.ca These multidentate ligands are known to form highly stable and reactive metal complexes that are effective in a variety of catalytic transformations, including reduction reactions. The ability to fine-tune the ligand structure by modifying the naphthalene core allows for the optimization of catalyst performance for specific applications. scholaris.ca The synthesis of naphthalenic dimers as selective melatoninergic ligands also highlights the utility of naphthalene-based structures in creating molecules with specific biological activities. nih.gov

Bio-Inspired Synthesis of Naphthalene-Based Compounds

The principles of bio-inspired synthesis, which mimic enzymatic processes to achieve chemical transformations, are increasingly being applied to the synthesis of complex organic molecules. In this context, this compound and related naphthalene derivatives serve as valuable substrates for developing novel synthetic methodologies.

One area of focus is the dearomative dihydroxylation of naphthalenes using biomimetic iron catalysts. acs.org This process mimics the action of certain iron-containing enzymes to introduce hydroxyl groups onto the aromatic ring, a challenging transformation using traditional synthetic methods. The resulting diol products are versatile intermediates for the synthesis of various natural products and biologically active compounds. Research has shown that the substitution pattern on the naphthalene ring influences the efficiency and regioselectivity of the dihydroxylation reaction. acs.org

Furthermore, bio-inspired organocatalysis, which utilizes small organic molecules as catalysts, has been employed for reactions involving aldehyde substrates. rsc.orgrsc.org For example, N-Heterocyclic Carbene (NHC)-catalyzed reactions, such as the Stetter reaction, can be performed in aqueous media, mimicking enzymatic reactions that occur in water. rsc.orgrsc.org While not specifically detailing the use of this compound, the successful application of other aldehydes in these bio-inspired systems suggests the potential for its use in developing green and sustainable synthetic routes to valuable naphthalene-based compounds. The anaerobic degradation of naphthalene and methylnaphthalenes by microorganisms, which often proceeds through carboxylated intermediates like naphthoic acid, also provides inspiration for developing new catalytic systems for C-H functionalization. nih.govoup.com

Development of Novel Functional Organic Materials

The unique molecular structure of this compound makes it a promising candidate for the development of novel functional organic materials. The rigid and planar naphthalene core, combined with the reactive aldehyde group, allows for its incorporation into a variety of polymeric and supramolecular structures with tailored properties.

The aldehyde functionality enables its use as a monomer in condensation polymerization reactions. For example, reaction with diamines can lead to the formation of polyimines (Schiff base polymers), which are known for their thermal stability, and interesting optical and electronic properties. The methyl-substituted naphthalene unit can influence the processability and solid-state packing of the resulting polymers, which in turn affects their material properties.

Furthermore, the naphthalene moiety is a well-known chromophore, and its incorporation into larger conjugated systems can lead to materials with applications in organic electronics. Polycyclic aromatic hydrocarbons (PAHs) derived from naphthalene-based precursors are being investigated for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov The ability to synthesize large, well-defined PAHs from building blocks like this compound is crucial for advancing this field.

The principles of crystal engineering and supramolecular chemistry can also be applied to design materials based on this compound. The formation of porous organic cages through reactions like imine condensation demonstrates how discrete molecular building blocks can be assembled into materials with high surface areas and potential applications in gas storage and separation. acs.org

Derivatization for Fluorescent Probes and Sensors

The naphthalene scaffold is a well-established fluorophore, and derivatives of this compound are being actively explored for the development of fluorescent probes and sensors for the detection of various analytes. mdpi.comnih.gov The aldehyde group provides a convenient point for chemical modification, allowing for the introduction of specific recognition moieties that can bind to target ions or molecules. semanticscholar.org

The general strategy involves designing a molecule where the fluorescence of the naphthalene unit is modulated upon binding of an analyte to the recognition site. This can occur through various mechanisms, such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or intramolecular charge transfer (ICT). researchgate.netrsc.org

For instance, the aldehyde can be reacted with amines or hydrazines to form Schiff base or hydrazone derivatives. These derivatives can be designed to selectively bind to metal ions like Zn²⁺ or Hg²⁺. mdpi.comresearchgate.netrsc.org Upon complexation with the metal ion, a change in the fluorescence intensity or wavelength is observed, allowing for the quantitative detection of the analyte. The methyl group on the naphthalene ring can influence the photophysical properties and the selectivity of the probe.

The versatility of this approach allows for the development of probes for a wide range of targets, including metal ions, anions, and biologically relevant small molecules. nih.govsemanticscholar.org These fluorescent sensors have potential applications in environmental monitoring, clinical diagnostics, and cell biology. semanticscholar.org

Mechanistic Organic Chemistry of 5 Methylnaphthalene 1 Carbaldehyde Transformations

Detailed Reaction Pathways and Intermediates

The transformations of 5-methylnaphthalene-1-carbaldehyde can proceed through a variety of reaction pathways, each characterized by distinct intermediates. These pathways are highly dependent on the reaction conditions and the nature of the reactants involved.

In the realm of synthetic organic chemistry, the construction of the 1-naphthaldehyde (B104281) framework can be achieved through regioselective annulation reactions. For instance, the indium(III)-catalyzed reaction of 3-formylchromones with alkynes provides a direct route to 1-naphthaldehyde derivatives. acs.org The proposed mechanism involves a cascade of events, including a dearomative cyclization, lactonization, and a unique skeletal rearrangement of the arene core, ultimately leading to the extrusion of carbon dioxide and the formation of the naphthaldehyde product. acs.org This pathway highlights the potential for complex rearrangements and the formation of multiple intermediates en route to the final structure.

The microbial degradation of methylnaphthalenes offers another perspective on the reaction pathways involving this class of compounds. While specific data on this compound is limited, studies on related isomers provide valuable insights. For example, the degradation of 2-methylnaphthalene (B46627) by Sphingomonas paucimobilis can proceed via two main routes: oxidation of the methyl group to form 2-naphthoic acid or dioxygenation of the unsubstituted ring to yield methylsalicylates. nih.govasm.org In the former pathway, an aldehyde intermediate is expected, although not always detected, suggesting it is a transient species that is rapidly oxidized further. nih.govasm.org The anaerobic degradation of 2-methylnaphthalene by sulfate-reducing bacteria involves the initial addition of fumarate (B1241708) to the methyl group, followed by activation to a CoA-ester and subsequent β-oxidation, a pathway that generates a series of complex intermediates. oup.com

Photochemical transformations also present unique reaction pathways. The photooxidation of 1-methylnaphthalene (B46632) can lead to the formation of 1-naphthaldehyde, among other products. researchgate.net This process is thought to involve the formation of radical intermediates and subsequent reactions with oxygen. researchgate.net

The following table summarizes some of the key intermediates identified or proposed in the transformations of methylnaphthalene derivatives, which are analogous to those expected for this compound.

Reaction TypeKey Intermediates
Indium-Catalyzed AnnulationDearomatized cyclization products, lactone intermediates, rearranged arene skeletal structures acs.org
Microbial OxidationMethylnaphthoic acid, methylsalicylate, dihydroxynaphthalene derivatives nih.govasm.org
Anaerobic DegradationNaphthyl-2-methyl-succinate, Naphthyl-2-methyl-succinyl-CoA oup.com
Photochemical OxidationRadical cations, peroxy radicals, hydroperoxides researchgate.net

Transition State Analysis and Energy Barriers

Understanding the transition states and their associated energy barriers is crucial for predicting the feasibility and selectivity of a chemical reaction. While specific experimental or computational data on the transition states for reactions of this compound are scarce, theoretical studies on related systems provide a framework for analysis.

Computational studies on the rearrangement of naphthylcarbenes, which can be considered as related reactive intermediates, have elucidated the intricate potential energy surfaces involved. acs.org These studies identify various transition states and intermediates, calculating their relative energies and the activation barriers for their interconversion. acs.org Such analyses reveal that the stability of intermediates and the energy of transition states are highly dependent on the specific isomer and the electronic environment. acs.org For reactions involving this compound, the position of the methyl group would be expected to influence the stability of any carbocationic or radical intermediates and thus the energy of the corresponding transition states.

The Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism, a key process in the formation of polycyclic aromatic hydrocarbons (PAHs), often involves reactions with submerged or de-facto barrierless transition states. rsc.org For instance, the reaction of indenyl radicals with vinylacetylene proceeds through the initial formation of a van der Waals complex, followed by the addition of the radical to the acetylene (B1199291) via a submerged barrier. rsc.org Subsequent isomerization and cyclization steps also proceed through low-energy transition states. rsc.org Similar low-energy pathways could be envisaged for certain radical-mediated transformations of this compound.

The following table presents a conceptual overview of factors influencing transition state energies in reactions analogous to those of this compound.

Reaction TypeFactors Influencing Transition State Energy
Carbene RearrangementsElectronic nature of substituents, ring strain in cyclic intermediates, aromaticity of transition structures acs.org
Radical Addition ReactionsStability of the initial radical, stability of the radical adduct, steric hindrance at the reaction center rsc.org
PhotocycloadditionsNature of the excited state (singlet vs. triplet), complexation with catalysts, solvent effects tum.de
Enzymatic TransformationsEnzyme active site geometry, substrate binding affinity, stabilization of transition states by amino acid residues nih.gov

Stereochemical Aspects of Reactions

The presence of a chiral center or the creation of one during a reaction introduces the element of stereochemistry, which is of paramount importance in many applications, particularly in the synthesis of pharmaceuticals and biologically active molecules. While this compound itself is achiral, its reactions can lead to the formation of chiral products, and the control of stereoselectivity is a key challenge.

Enantioselective reactions of naphthaldehyde derivatives have been successfully developed using chiral catalysts. For example, the Reformatsky reaction of 1-naphthaldehyde with ethyl iodoacetate can be rendered enantioselective by the use of chiral 1,2-amino alcohol ligands, achieving high enantiomeric excesses. beilstein-journals.org Similarly, chiral Lewis acids have been employed to catalyze the enantioselective photocycloaddition of 1-naphthaldehyde derivatives, leading to the formation of enantioenriched polycyclic compounds. tum.de In this case, the chiral catalyst is believed to induce enantioselectivity in the initial photochemical step. tum.de

The oxidative coupling of 2-naphthol (B1666908) derivatives to form chiral BINOL compounds can be achieved with high enantioselectivity using chiral 1,5-diaza-cis-decalin copper(II) catalysts. nih.gov The stereochemical outcome of these reactions is influenced by a combination of factors, including the electronic and steric properties of the substituents on the naphthalene (B1677914) ring and the ability of the substrate to coordinate to the chiral catalyst. nih.gov

The table below summarizes different approaches to achieve stereocontrol in reactions involving naphthaldehyde moieties.

Reaction TypeMethod for StereocontrolExample
Reformatsky ReactionChiral Ligands (e.g., 1,2-amino alcohols)Enantioselective addition to 1-naphthaldehyde beilstein-journals.org
PhotocycloadditionChiral Lewis Acid CatalystsEnantioselective formation of polycyclic benzoisochromenes tum.de
Oxidative CouplingChiral Metal Complexes (e.g., Cu(II) with diaza-decalin ligands)Enantioselective synthesis of BINOL derivatives nih.gov
Biocatalytic ReductionEnzymes (e.g., carbonyl reductases)General principle of stereoselective ketone reduction nih.gov

Radical Reaction Pathways and Their Chemical Consequences

Radical reactions play a significant role in the transformation of methylnaphthalenes under various conditions, including atmospheric chemistry, combustion, and certain synthetic methodologies. These reactions are characterized by the involvement of highly reactive species with unpaired electrons, leading to a diverse array of products.

The gas-phase reaction of methylnaphthalenes with hydroxyl (OH) radicals is a key atmospheric degradation pathway. nih.govacs.org This reaction can proceed via two main routes: H-atom abstraction from the methyl group to form a naphthylmethyl radical, or OH radical addition to the aromatic ring to form a hydroxy-methylnaphthyl radical. nih.gov The subsequent reactions of these radical intermediates with other atmospheric species, such as nitrogen oxides (NOx) and oxygen (O2), lead to the formation of a complex mixture of products, including methylnitronaphthalenes, dicarbonyls, and other oxygenated compounds. nih.govnih.gov

In the context of combustion, the pyrolysis of 1-methylnaphthalene involves the formation of various radical species. nih.gov The interaction of 1-methylnaphthalene with metal oxide surfaces, such as Fe2O3, can also mediate the formation of surface-stabilized radicals, including benzyl- and phenoxyl-type radicals. nih.gov These radicals can then participate in molecular growth reactions, contributing to the formation of larger polycyclic aromatic hydrocarbons (PAHs) and soot. nih.gov The initial step is proposed to be the chemisorption of the methylnaphthalene onto the metal oxide surface, followed by electron transfer to generate a radical cation. nih.gov

Photochemical reactions can also proceed through radical pathways. The photolysis of certain compounds in the presence of methylnaphthalenes can lead to the formation of radical intermediates that drive subsequent transformations. researchgate.net For instance, the UV irradiation of 1-methylnaphthalene in the presence of air can lead to the formation of 1-naphthaldehyde, likely through a radical-mediated oxidation process. researchgate.net

The chemical consequences of these radical reactions are significant, leading to the degradation of the parent compound, the formation of secondary pollutants in the atmosphere, and the growth of complex carbonaceous materials in high-temperature environments.

The table below outlines the types of radical intermediates and their consequential products in the transformations of methylnaphthalenes.

Reaction ConditionInitiating Radical/ProcessKey Radical IntermediatesChemical Consequences/Products
Atmospheric OxidationOH radicalNaphthylmethyl radical, Hydroxy-methylnaphthyl radicalMethylnitronaphthalenes, Dicarbonyls, Secondary Organic Aerosol (SOA) nih.govacs.orgcopernicus.org
Combustion/PyrolysisThermal dissociation, Surface interaction with metal oxidesNaphthylmethyl radical, Phenoxyl-type radicalsPAHs, Soot, Oxygenated species nih.gov
PhotochemistryPhotoexcitationRadical cations, ExciplexesIsomerization products, Addition products, Oxidation products researchgate.net

Photochemical and Biocatalytic Transformation Mechanisms

Photochemical Transformation Mechanisms

The absorption of light by this compound can trigger a variety of photochemical reactions, leading to products that are often inaccessible through thermal routes. The specific outcome of a photochemical transformation is highly dependent on the wavelength of light used, the solvent, and the presence of other reactants or sensitizers.

Naphthaldehyde derivatives are known to undergo photochemical cycloaddition reactions. For example, 1-naphthaldehyde can participate in [4+2] photocycloadditions with alkenes, a reaction that can be catalyzed by Lewis acids to achieve stereoselectivity. tum.deacs.org The mechanism of these reactions often involves the initial excitation of the naphthaldehyde to its singlet or triplet excited state, followed by interaction with the alkene to form an exciplex or a diradical intermediate, which then collapses to the cycloadduct. tum.de The presence of a Lewis acid can alter the photochemical behavior by complexing with the carbonyl group, thereby influencing the energy levels and reactivity of the excited states. researchgate.net

Photochemical isomerization is another common transformation for compounds containing a carbon-carbon double bond conjugated to an aromatic system. For instance, (E)-arylidenenaltrexones, which contain a moiety structurally related to a substituted naphthaldehyde, can be isomerized to the corresponding (Z)-isomers upon irradiation with UV light. nih.gov This process likely proceeds through a triplet excited state, allowing for rotation around the double bond. Similar E/Z isomerization could be anticipated for derivatives of this compound that possess an external double bond.

The photolysis of 1-methylnaphthalene in the presence of air leads to a variety of transformation products, including 1-naphthaldehyde and ring-opened compounds. researchgate.net The proposed mechanism involves the initial formation of a 1-methylnaphthyl radical or a hydroxyl 1-methylnaphthyl radical upon UV irradiation. researchgate.net These radicals can then react with oxygen to form peroxy radicals, which subsequently undergo further transformations to yield the observed products. researchgate.net

Biocatalytic Transformation Mechanisms

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. The metabolism of methylnaphthalenes by various microorganisms provides a rich source of information on potential biocatalytic pathways for this compound.

The enzymatic oxidation of methylnaphthalenes can be initiated either at the methyl group or on the aromatic ring. nih.govasm.org For example, Sphingomonas paucimobilis can hydroxylate the methyl group of 2,6-dimethylnaphthalene, which is then further oxidized to the corresponding carboxylic acid via an aldehyde intermediate. nih.gov Alternatively, the same organism can perform dioxygenation on the unsubstituted ring, leading to the formation of methyl-substituted salicylates. nih.gov The substrate specificity of the enzymes involved determines which pathway is favored. asm.org

Fungal peroxygenases are capable of catalyzing the epoxidation of naphthalene, breaking its aromaticity. acs.org These enzymatic reactions proceed via an epoxide intermediate, which can then be subjected to nucleophilic ring-opening to yield chiral, disubstituted cyclohexadiene derivatives. acs.org This approach offers a potential route for the stereoselective functionalization of the naphthalene core of this compound.

The anaerobic degradation of 2-methylnaphthalene by sulfate-reducing bacteria proceeds through a distinct mechanism involving the addition of fumarate to the methyl group, catalyzed by a benzylsuccinate synthase-like enzyme. oup.com The resulting naphthyl-2-methyl-succinate is then activated to its CoA ester and further metabolized via a β-oxidation-like pathway. oup.com

The following table provides an overview of photochemical and biocatalytic transformation mechanisms relevant to this compound.

Transformation TypeKey Mechanistic StepsPotential Products
PhotocycloadditionExcitation to singlet/triplet state, formation of exciplex/diradical, cyclizationPolycyclic adducts tum.deacs.org
PhotoisomerizationExcitation to triplet state, rotation around C=C bondGeometric isomers nih.gov
PhotooxidationRadical formation, reaction with oxygen, formation of peroxy radicalsOxidized and ring-opened products researchgate.net
Biocatalytic Methyl Group OxidationMonoxygenation to alcohol, dehydrogenation to aldehyde, further oxidation to carboxylic acid5-Methyl-1-naphthoic acid nih.gov
Biocatalytic Ring DioxygenationDioxygenation to form cis-dihydrodiol, dehydrogenation, ring cleavageMethyl-substituted salicylates nih.govasm.org
Biocatalytic EpoxidationHeme-enzyme catalyzed epoxidation of the aromatic ringEpoxide intermediates, chiral diols after ring-opening acs.org
Anaerobic Biocatalytic AdditionFumarate addition to the methyl group, CoA activation, β-oxidationFunctionalized and degraded products oup.com

Future Horizons: Charting the Course for this compound Research

As a versatile aromatic aldehyde, this compound stands at a crossroads of mature chemical principles and emerging technological advancements. The future of research concerning this compound is poised to move towards greater sustainability, deeper mechanistic understanding, and the development of novel applications. This article explores the prospective research avenues that will shape the scientific landscape for this compound, focusing on sustainable synthesis, advanced characterization, computational modeling, untapped reactivity, and targeted derivatization.

Q & A

What systematic methodologies should researchers employ to identify and screen relevant literature on 5-Methylnaphthalene-1-carbaldehyde?

Basic Research Question
To ensure comprehensive coverage, use a multi-database approach (e.g., PubMed, TOXCENTER, NTRL) with tailored query strings combining CAS numbers, MeSH terms, and synonyms (e.g., "naphthalene derivatives," "carbaldehyde toxicity"). Include Boolean operators to refine results (e.g., "this compound AND pharmacokinetics") . Screen studies using inclusion criteria such as exposure routes (inhalation, oral), health outcomes (hepatic effects, cytotoxicity), and species (human, mammalian models) . Prioritize peer-reviewed articles but include grey literature (e.g., technical reports, dissertations) after expert peer review .

Advanced Research Question How can researchers optimize search strategies to mitigate biases in existing studies on this compound? Use risk-of-bias (RoB) assessment tools (e.g., Table C-6/C-7) to evaluate study design quality, such as randomization, blinding, and outcome reporting . Classify studies by confidence levels (High to Very Low) based on RoB criteria . Supplement database searches with backward/forward citation tracking and regulatory documents (e.g., EPA, IARC) to address publication bias .

How should experimental studies on this compound be designed to ensure reproducibility and relevance to human toxicology?

Basic Research Question
Follow standardized protocols for in vivo exposure studies:

  • Dose selection : Use subchronic/chronic exposure models aligned with ATSDR’s Minimal Risk Levels (MRLs) for related methylnaphthalenes .
  • Endpoints : Include systemic effects (hepatic, respiratory) and biomarkers (e.g., CYP450 enzyme activity) .
  • Controls : Account for vehicle solvents and environmental contaminants using sham-exposed cohorts .

Advanced Research Question What statistical methods are suitable for reconciling conflicting dose-response data across species? Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans, integrating parameters like tissue partitioning coefficients and metabolic rates . Validate models using in vitro hepatocyte assays to quantify metabolite formation (e.g., epoxides, aldehydes) .

What analytical techniques are most effective for characterizing this compound and its metabolites?

Basic Research Question
Use GC-MS or LC-HRMS for structural elucidation, focusing on aldehyde functional groups and methyl-substituted aromatic rings. Reference spectral libraries (e.g., NIST Chemistry WebBook) for fragmentation patterns . For purity assessment, employ HPLC-UV with C18 columns and acetonitrile/water gradients .

Advanced Research Question How can researchers differentiate isomeric metabolites of this compound in biological matrices? Combine tandem mass spectrometry (MS/MS) with stable isotope labeling to trace metabolic pathways. Use NMR (¹³C/¹H) to resolve positional isomers, particularly for hydroxylated or conjugated derivatives .

How can environmental fate and degradation pathways of this compound be studied under controlled conditions?

Basic Research Question
Conduct aerobic/anaerobic biodegradation assays using soil or sediment microcosms. Monitor parent compound depletion via GC-FID and intermediate products (e.g., carboxylic acids) via LC-QTOF . Measure half-lives under varying pH/temperature conditions .

Advanced Research Question What computational tools predict the environmental persistence of this compound in aquatic systems? Apply QSAR models to estimate log Kow (octanol-water partitioning) and biodegradability probabilities. Validate predictions with experimental data from OECD 301F tests .

What strategies are recommended for resolving discrepancies in mechanistic toxicity data?

Advanced Research Question
Leverage transcriptomic profiling (RNA-seq) to identify differentially expressed genes in exposed cell lines (e.g., HepG2). Cross-reference with ToxCast assays to pinpoint pathways (e.g., oxidative stress, DNA repair) . For conflicting in vivo results, perform meta-analyses using PRISMA guidelines, weighting studies by RoB scores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.